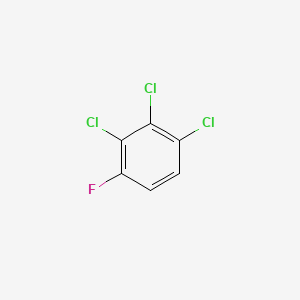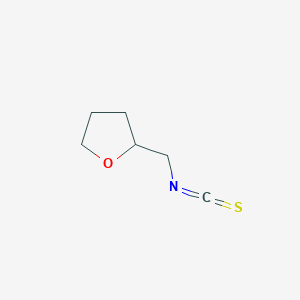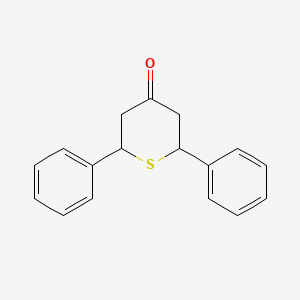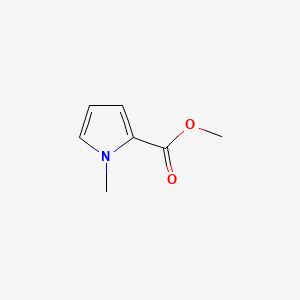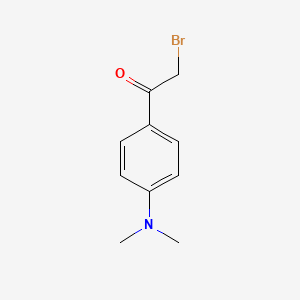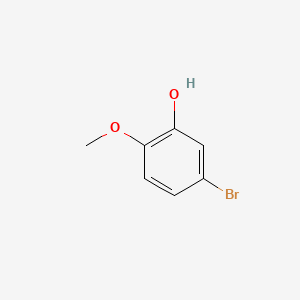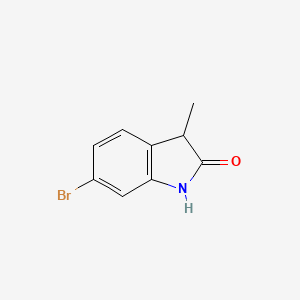
6-溴-3-甲基吲哚-2-酮
描述
6-Bromo-3-methylindolin-2-one is a chemical compound with the molecular formula C9H8BrNO. It has a molecular weight of 226.07 g/mol . The compound is solid at room temperature .
Physical And Chemical Properties Analysis
6-Bromo-3-methylindolin-2-one is a solid at room temperature . It has a molecular weight of 226.07 g/mol .科学研究应用
Organic Chemistry
Application
“6-Bromo-3-methylindolin-2-one” is used as an intermediate in the synthesis of various organic compounds . It has been utilized in the total syntheses of (±)-Flutramine A and (±)-Flustramine C .
Method of Application
The compound is used in reactions with different reagents. For example, it reacts with allyltributyltin or tributyl(3-methyl-2-butenyl)tin in the presence of cesium carbonate to yield different indolin-2-one derivatives . The reaction is carried out in dichloromethane and the progress of the reaction is monitored using thin-layer chromatography .
Results
The reactions yield the corresponding indolin-2-one derivatives in good yields (75-81%) . The products are purified by silica gel column chromatography .
Medicinal Chemistry
Application
“6-Bromo-3-methylindolin-2-one” has been used in the design, synthesis, and bioevaluation of novel oxoindolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole . These compounds were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor which is currently used clinically to treat Alzheimer’s disease .
Method of Application
The compound was used to synthesize a series of indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole . The synthesis involved reactions with different reagents and the progress of the reaction was monitored using various analytical techniques .
Results
Two compounds were found to be the most potent in inhibition of AChE with inhibition percentages of 51 and 50% when tested at the concentration of 100 μM . In addition, some compounds exhibited strong cytotoxicity against three human cancer cell lines .
Synthetic Chemistry
Application
“6-Bromo-3-methylindolin-2-one” has been used in the synthesis of various indolin-2-one derivatives . These derivatives have been utilized in the total syntheses of (±)-Flutramine A and (±)-Flustramine C .
Method of Application
The compound reacts with different reagents such as allyltributyltin, tributyl(3-methyl-2-butenyl)tin, and methallyltrimethylsilane in the presence of cesium carbonate . The reactions are carried out in dichloromethane and the progress of the reaction is monitored using thin-layer chromatography .
属性
IUPAC Name |
6-bromo-3-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-7-3-2-6(10)4-8(7)11-9(5)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTRLWBSKIYPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=C(C=C2)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299660 | |
| Record name | 6-bromo-3-methyl-1,3-dihydro-2h-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methylindolin-2-one | |
CAS RN |
90725-50-1 | |
| Record name | 90725-50-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromo-3-methyl-1,3-dihydro-2h-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)
![1-Azabicyclo[2.2.2]octane-4-methanol](/img/structure/B1267026.png)
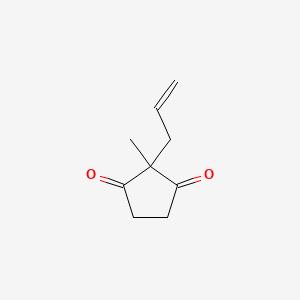
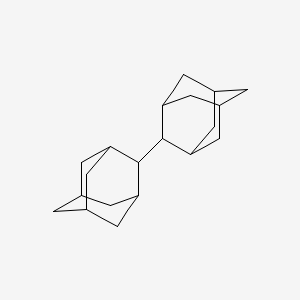
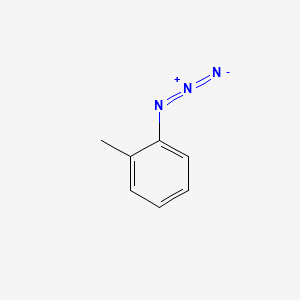

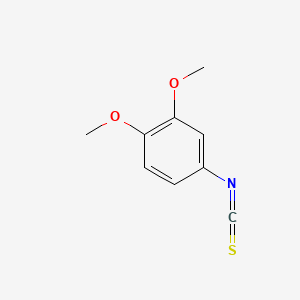
![Bicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B1267036.png)
